[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester
Description
[(R)-1-(Methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester is a chiral carbamate derivative characterized by a tert-butyl carbamate group and a methyl-pyridin-2-ylmethyl-carbamoyl substituent on an ethyl backbone in the R-configuration. The pyridine moiety introduces basicity, while the tert-butyl ester enhances steric protection, improving metabolic stability . This compound is structurally analogous to intermediates in pharmaceutical syntheses, such as those involving pyrrolidine or piperidine frameworks (e.g., kinase inhibitors or protease modulators) . Its design leverages the pharmacophoric importance of carbamates in acetylcholinesterase inhibition and receptor targeting, as seen in physostigmine analogs .
Properties
Molecular Formula |
C15H23N3O3 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-[methyl(pyridin-2-ylmethyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H23N3O3/c1-11(17-14(20)21-15(2,3)4)13(19)18(5)10-12-8-6-7-9-16-12/h6-9,11H,10H2,1-5H3,(H,17,20)/t11-/m1/s1 |
InChI Key |
VGOIGWSOTXJSDK-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C(=O)N(C)CC1=CC=CC=N1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Methods
Carbamate Formation via Acylation of Pyridin-2-ylmethyl Amines
A key step involves reacting 2-(N-methylamino)-3-hydroxymethylpyridine with Boc-sarcosine (tert-butoxycarbonyl-protected sarcosine) under catalysis by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and dimethylaminonaphthyridine. This reaction is conducted in an organic solvent at low temperatures (-5 to -10 °C) to favor selective N-acylation over O-acylation and to suppress side reactions.
After reaction completion, the mixture is washed with aqueous ammonium chloride or dilute hydrochloric acid to remove impurities, dried, concentrated, and recrystallized to yield 3-(tert-butoxycarbonyl-methyl amino) acetoxy-methyl-2-picolylamine as a key intermediate.
Carbamic Acid Ester Formation
The intermediate from step 2.1 is then reacted with 1-chloroethyl chloroformate in an organic solvent in the presence of a base catalyst such as N,N-diisopropylethylamine (DIPEA). This reaction proceeds at low temperatures (-5 to 0 °C) to form the carbamic acid-1-chloroethene ester derivative.
Post-reaction workup includes washing with aqueous ammonium chloride or hydrochloric acid, drying, and concentration. Addition of ethyl acetate and controlled cooling facilitates crystallization of the final carbamate ester product, which is then isolated by filtration.
Reaction Conditions and Optimization
| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| 1 | 2-(N-methylamino)-3-hydroxymethylpyridine, Boc-sarcosine, EDCI, dimethylaminonaphthyridine | Organic solvent (e.g., dichloromethane) | -5 to -10 | Until reaction completion (hours) | Low temperature to minimize by-products; selective N-acylation |
| 2 | Intermediate from step 1, 1-chloroethyl chloroformate, DIPEA | Organic solvent (e.g., dichloromethane) | -5 to 0 | Until reaction completion (hours) | Base catalysis; controlled addition to avoid side reactions |
| Workup | Aqueous ammonium chloride or 1% HCl wash | - | Ambient | - | Removes residual reagents and by-products |
| Purification | Recrystallization or filtration after ethyl acetate addition | - | 0 to 5 | 0.5 to 1 hour | Facilitates isolation of pure carbamate ester |
Reaction Monitoring and Yield Determination
- High-performance liquid chromatography (HPLC) is used to monitor reaction progress and estimate product yield.
- Reaction times vary depending on temperature and reagent amounts, typically ranging from 1 to 10 hours, with optimal stirring times between 3 and 8 hours for full conversion.
- Yields reported in similar carbamate syntheses range from moderate to high (e.g., 28% isolated yield in related tert-butyl carbamate derivatives).
Related Synthetic Examples and Purification
- A related compound, (R)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate, was synthesized by reacting the corresponding amine with tert-butyl carbamate under potassium carbonate catalysis in dichloromethane at room temperature for 16 hours. The organic layer was washed with saturated sodium bicarbonate, dried over anhydrous sodium sulfate, filtered, concentrated, and purified by silica gel chromatography using ethyl acetate/hexane mixtures.
- This example illustrates the importance of base-mediated carbamate formation and chromatographic purification to obtain high-purity products.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|
| Carbamate intermediate synthesis | 2-(N-methylamino)-3-hydroxymethylpyridine, Boc-sarcosine, EDCI, dimethylaminonaphthyridine | -5 to -10 °C, organic solvent | Selective N-acylation, intermediate isolation |
| Carbamic acid ester formation | Intermediate, 1-chloroethyl chloroformate, DIPEA | -5 to 0 °C, organic solvent | Carbamate ester formation, low temperature control |
| Workup and purification | Aqueous ammonium chloride or 1% HCl, ethyl acetate | Ambient to 5 °C | Removal of impurities, crystallization |
| Purification | Silica gel chromatography (ethyl acetate/hexane) | Room temperature | High purity product isolation |
Chemical Reactions Analysis
Types of Reactions
[®-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[®-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [®-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares the target compound with structurally related carbamic acid tert-butyl esters:
Research Findings and Implications
- Physicochemical Properties: The tert-butyl group in the target compound likely improves lipophilicity (logP ~2–3), balancing membrane permeability and solubility . Pyridine’s pKa (~6.7) may enhance bioavailability in physiological pH ranges compared to non-basic analogs .
- Quaternary salts of similar compounds (e.g., 3-oxyphenyl-trimethylammonium derivatives) show 2–3x higher activity than tertiary amines, suggesting salt formation could optimize the target’s efficacy .
- Stability and Metabolism: Tert-butyl esters resist hydrolysis better than methyl or benzyl analogs, as noted in ’s stable disubstituted carbamates .
Biological Activity
[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester, also known by its CAS number 1421038-81-4, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C15H23N3O3
- Molecular Weight : 293.37 g/mol
- Chemical Structure :
The compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It has been identified as a potential inhibitor of both β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. By inhibiting these enzymes, the compound may reduce the aggregation of amyloid-beta peptides, which are implicated in neurotoxicity and cognitive decline.
In Vitro Studies
In vitro studies have demonstrated that [(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester can protect astrocytes from amyloid-beta-induced toxicity. Specifically:
- Cell Viability : At a concentration of 100 μM, the compound maintained 100% cell viability in astrocytes exposed to amyloid-beta (Aβ) peptide.
- Cytokine Production : The compound reduced TNF-α levels in treated astrocytes, suggesting an anti-inflammatory effect.
| Concentration (μM) | Cell Viability (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| 0 | 43.78 ± 7.17 | High |
| 100 | 100 | Low |
In Vivo Studies
In vivo studies using a scopolamine model in rats indicated that while the compound exhibited protective effects against Aβ-induced toxicity in vitro, its efficacy was less pronounced in vivo. The lack of significant differences compared to control treatments (e.g., galantamine) was attributed to bioavailability issues within the central nervous system.
Case Studies
-
Study on Neuroprotection :
- A study evaluated the neuroprotective effects of the compound on astrocytes subjected to oxidative stress induced by Aβ. Results indicated a moderate protective effect against cell death and inflammation markers.
-
Efficacy in Animal Models :
- In an animal study, [(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester was administered to rats with induced cognitive deficits. The outcomes suggested some improvement in memory retention tasks compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
